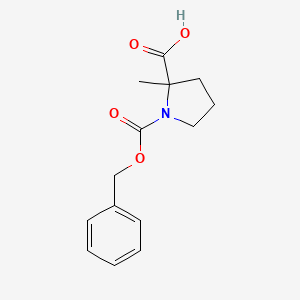![molecular formula C20H18ClNO3 B2999562 3-[5-(4-chlorophenyl)furan-2-yl]-N-(2-methoxyphenyl)propanamide CAS No. 941944-11-2](/img/structure/B2999562.png)
3-[5-(4-chlorophenyl)furan-2-yl]-N-(2-methoxyphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[5-(4-chlorophenyl)furan-2-yl]-N-(2-methoxyphenyl)propanamide, also known as TAK-700 or orteronel, is a nonsteroidal, selective inhibitor of the enzyme 17α-hydroxylase/C17,20-lyase (CYP17A1). This enzyme is involved in the biosynthesis of androgens, such as testosterone, and inhibition of CYP17A1 is a potential therapeutic strategy for the treatment of hormone-dependent prostate cancer.
作用机制
The mechanism of action of 3-[5-(4-chlorophenyl)furan-2-yl]-N-(2-methoxyphenyl)propanamide is based on its selective inhibition of CYP17A1, which is a key enzyme in the biosynthesis of androgens. By inhibiting this enzyme, 3-[5-(4-chlorophenyl)furan-2-yl]-N-(2-methoxyphenyl)propanamide reduces the production of testosterone and other androgens, which can slow the growth and spread of prostate cancer cells.
Biochemical and Physiological Effects:
3-[5-(4-chlorophenyl)furan-2-yl]-N-(2-methoxyphenyl)propanamide has been shown to significantly reduce serum testosterone levels in preclinical and clinical studies. In addition, 3-[5-(4-chlorophenyl)furan-2-yl]-N-(2-methoxyphenyl)propanamide has been shown to have a favorable safety profile, with no significant adverse effects on liver function, blood pressure, or glucose metabolism.
实验室实验的优点和局限性
The advantages of using 3-[5-(4-chlorophenyl)furan-2-yl]-N-(2-methoxyphenyl)propanamide in lab experiments include its selectivity for CYP17A1, its ability to reduce serum testosterone levels, and its favorable safety profile. However, the limitations of using 3-[5-(4-chlorophenyl)furan-2-yl]-N-(2-methoxyphenyl)propanamide include its high cost, its limited solubility in aqueous solutions, and its potential for off-target effects.
未来方向
There are several potential future directions for research on 3-[5-(4-chlorophenyl)furan-2-yl]-N-(2-methoxyphenyl)propanamide and related compounds. These include:
1. Development of more potent and selective CYP17A1 inhibitors
2. Investigation of the optimal dosing and scheduling of 3-[5-(4-chlorophenyl)furan-2-yl]-N-(2-methoxyphenyl)propanamide in combination with other agents for the treatment of prostate cancer
3. Identification of biomarkers that can predict response to 3-[5-(4-chlorophenyl)furan-2-yl]-N-(2-methoxyphenyl)propanamide or other CYP17A1 inhibitors
4. Exploration of the role of CYP17A1 inhibition in other hormone-dependent cancers, such as breast and ovarian cancer
5. Investigation of the potential use of 3-[5-(4-chlorophenyl)furan-2-yl]-N-(2-methoxyphenyl)propanamide or other CYP17A1 inhibitors in the treatment of non-cancerous conditions, such as polycystic ovary syndrome.
合成方法
The synthesis of 3-[5-(4-chlorophenyl)furan-2-yl]-N-(2-methoxyphenyl)propanamide involves several steps, starting from commercially available starting materials. The key intermediate is 5-(4-chlorophenyl)furan-2-carbaldehyde, which is prepared by reacting 4-chlorobenzaldehyde with furan-2-carboxylic acid in the presence of a base. This intermediate is then converted to the final product by reaction with 2-methoxyphenylmagnesium bromide followed by acylation with propanoyl chloride.
科学研究应用
3-[5-(4-chlorophenyl)furan-2-yl]-N-(2-methoxyphenyl)propanamide has been extensively studied in preclinical and clinical settings as a potential treatment for prostate cancer. In preclinical studies, 3-[5-(4-chlorophenyl)furan-2-yl]-N-(2-methoxyphenyl)propanamide has been shown to significantly reduce serum testosterone levels and inhibit the growth of prostate cancer cells in vitro and in vivo. In clinical trials, 3-[5-(4-chlorophenyl)furan-2-yl]-N-(2-methoxyphenyl)propanamide has demonstrated efficacy as a second-line treatment for castration-resistant prostate cancer, either as monotherapy or in combination with other agents.
属性
IUPAC Name |
3-[5-(4-chlorophenyl)furan-2-yl]-N-(2-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-24-19-5-3-2-4-17(19)22-20(23)13-11-16-10-12-18(25-16)14-6-8-15(21)9-7-14/h2-10,12H,11,13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KESDYMFVYNIFGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

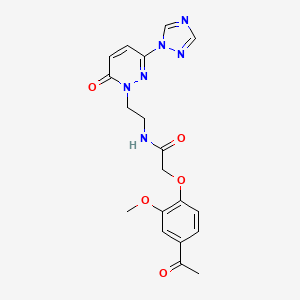
![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-oxochromene-3-carboxamide](/img/structure/B2999483.png)
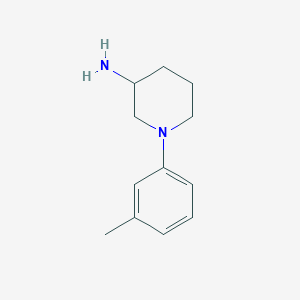
![N-(4-methoxybenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2999486.png)
![1-(Azepan-1-yl)-3-[4-[2-[4-[3-(azepan-1-yl)-2-hydroxypropoxy]-3,5-dibromophenyl]propan-2-yl]-2,6-dibromophenoxy]propan-2-ol](/img/structure/B2999487.png)
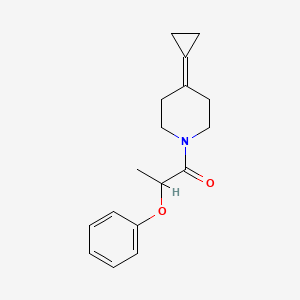
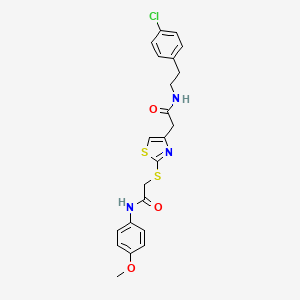
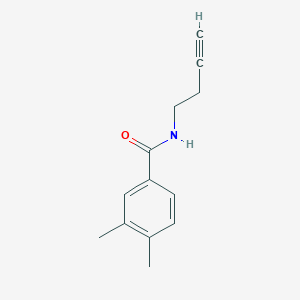
![2-{[4-(Acetylamino)phenyl]amino}-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2999492.png)

![N-(1-cyanocyclopropyl)-3-[(furan-2-yl)methyl]-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2999496.png)


